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Benzothiazole, 6-nitro-2-(1-piperidinyl)-

Catalog No.
S11964265
CAS No.
73761-38-3
M.F
C12H13N3O2S
M. Wt
263.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazole, 6-nitro-2-(1-piperidinyl)-

CAS Number

73761-38-3

Product Name

Benzothiazole, 6-nitro-2-(1-piperidinyl)-

IUPAC Name

6-nitro-2-piperidin-1-yl-1,3-benzothiazole

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

InChI

InChI=1S/C12H13N3O2S/c16-15(17)9-4-5-10-11(8-9)18-12(13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

PLSZRVGIOIGRNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Benzothiazole, 6-nitro-2-(1-piperidinyl)- is a heterocyclic compound characterized by the presence of a benzothiazole core, a nitro group at the 6-position, and a piperidinyl substituent at the 2-position. Its molecular formula is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol. The compound is identified by its IUPAC name, 6-nitro-2-piperidin-1-yl-1,3-benzothiazole, and has a CAS number of 73761-38-3. The unique structure of this compound contributes to its diverse chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized at the piperidinyl group to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid under mild conditions.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where alkyl halides or acyl chlorides react in the presence of bases like triethylamine.

Research indicates that Benzothiazole, 6-nitro-2-(1-piperidinyl)- exhibits significant biological activity. It has been studied for its potential as a bioactive molecule with properties that may inhibit certain enzymes and receptors. This makes it a candidate for drug development targeting various diseases including cancer and bacterial infections . Its mechanism of action often involves modulation of enzyme activity through binding to active or allosteric sites.

The synthesis of Benzothiazole, 6-nitro-2-(1-piperidinyl)- typically involves two main steps:

  • Nitration of Benzothiazole: The initial step involves nitrating benzothiazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the 6-position.
  • Substitution Reaction: The resulting nitrobenzothiazole undergoes nucleophilic substitution with piperidine, facilitated by a base such as potassium carbonate to replace the hydrogen atom at the 2-position with the piperidinyl group .

In industrial applications, continuous flow reactors may be employed to enhance yield and purity through precise control over reaction conditions.

Benzothiazole, 6-nitro-2-(1-piperidinyl)- has various applications across multiple fields:

  • Medicinal Chemistry: Investigated for therapeutic properties against diseases such as cancer and bacterial infections.
  • Material Science: Utilized in developing new materials including polymers and dyes due to its chemical stability and reactivity .
  • Biological Research: Studied for its potential bioactivity and enzyme inhibition capabilities .

Studies have shown that Benzothiazole, 6-nitro-2-(1-piperidinyl)- interacts with specific molecular targets within biological systems. For instance, it may inhibit enzyme activity by binding to active sites or allosteric sites, influencing enzyme function significantly. Additionally, its nitro group can engage in redox reactions that further modulate its biological activity .

Several compounds share structural similarities with Benzothiazole, 6-nitro-2-(1-piperidinyl)-:

Compound NameDescription
BenzothiazoleThe parent compound without substitutions.
6-NitrobenzothiazoleLacks the piperidinyl group but retains the nitro group.
2-(1-Piperidinyl)benzothiazoleContains the piperidinyl group but lacks the nitro group.

Uniqueness

Benzothiazole, 6-nitro-2-(1-piperidinyl)- is unique due to the combination of both nitro and piperidinyl groups. This dual substitution imparts distinct chemical reactivity and biological properties not found in its simpler analogs, making it particularly valuable in medicinal chemistry and materials science .

The compound's ability to engage in diverse

Nucleophilic Substitution Strategies for Piperidinyl Group Incorporation

The introduction of the piperidinyl group at the 2-position of the benzothiazole ring typically proceeds via nucleophilic aromatic substitution (SNAr) reactions. In this approach, a halogen atom (commonly chlorine) at the 2-position acts as the leaving group, which is displaced by a piperidine nucleophile under optimized conditions. For instance, studies have demonstrated that reacting 2-chlorobenzothiazole with piperidine in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) yields 2-piperidinylbenzothiazole intermediates. Catalytic systems involving copper(I) iodide or potassium carbonate have been shown to enhance reaction efficiency, with yields exceeding 85% under reflux conditions.

A critical factor in this substitution is the electronic activation of the benzothiazole ring. The electron-withdrawing nature of the thiazole nitrogen increases the electrophilicity of the 2-position, facilitating nucleophilic attack. Recent advancements include the use of microwave irradiation to reduce reaction times from hours to minutes while maintaining high regioselectivity. Table 1 summarizes key reaction parameters for piperidinyl group incorporation:

Table 1. Optimization of Nucleophilic Substitution for Piperidinyl Introduction

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK~2~CO~3~1001278
DMSOEt~3~N80882
TolueneCuI/K~2~CO~3~110689
Solvent-freeMicrowave1500.591

Nitration Optimization Techniques in Benzothiazole Ring Functionalization

Nitration of the benzothiazole ring at the 6-position requires precise control over reaction conditions to ensure regioselectivity and avoid over-nitration. The nitro group is typically introduced after the piperidinyl substitution, as the electron-donating piperidinyl group at the 2-position directs electrophilic attack to the para position (6-position) of the benzene ring. A mixed acid system comprising concentrated nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~) in a 1:3 ratio at 0–5°C has been identified as optimal for mononitration.

Key variables affecting nitration efficiency include:

  • Acid strength: Higher sulfuric acid concentrations protonate the benzothiazole ring, enhancing electrophilic susceptibility.
  • Temperature control: Maintaining sub-10°C temperatures prevents di-nitration byproducts.
  • Stoichiometry: A 1.1:1 molar ratio of nitric acid to substrate minimizes residual nitric acid, reducing oxidative degradation risks.

Recent developments employ fuming nitric acid in acetic anhydride, which acts as both a nitrating agent and solvent, achieving 93% yield with 99% regioselectivity for the 6-nitro isomer. Computational studies using density functional theory (DFT) have corroborated the directing effects of the piperidinyl group, with the 6-position exhibiting the lowest activation energy for nitronium ion attack.

Microwave-Assisted and Solvent-Free Synthetic Approaches

Green chemistry principles have revolutionized the synthesis of 6-nitro-2-(1-piperidinyl)benzothiazole, particularly through microwave-assisted and solvent-free methodologies. Microwave irradiation enables rapid heating rates, reducing reaction times from hours to minutes while improving yields. For example, a one-pot synthesis combining piperidinyl substitution and nitration under microwave conditions (300 W, 120°C) achieves 88% overall yield in 15 minutes, compared to 24 hours via conventional heating.

Solvent-free approaches utilize mechanochemical activation through ball milling or grinding. A protocol employing potassium carbonate as both base and grinding auxiliary facilitates the piperidinyl substitution in 2-chlorobenzothiazole with 94% conversion efficiency within 30 minutes. This method eliminates solvent waste and simplifies purification, aligning with sustainable chemistry goals.

Post-Synthetic Modification Pathways for Analog Development

Post-functionalization of 6-nitro-2-(1-piperidinyl)benzothiazole enables the creation of diverse analogs with tailored properties. Principal modification strategies include:

  • Nitro group reduction: Catalytic hydrogenation (H~2~, Pd/C) or chemical reduction (SnCl~2~/HCl) converts the nitro group to an amine, yielding 6-amino-2-(1-piperidinyl)benzothiazole. This amine serves as a versatile handle for further derivatization via acylation or diazotization.
  • Piperidinyl N-functionalization: Quaternization of the piperidine nitrogen with alkyl halides or aryl boronic acids under Suzuki-Miyaura conditions introduces hydrophobic or charged moieties, altering solubility and biointeraction profiles.
  • Heterocycle fusion: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches 1,2,3-triazole rings to the piperidinyl nitrogen, as demonstrated in hybrid compounds exhibiting enhanced structural complexity.

A representative derivatization pathway is illustrated below:$$\text{6-Nitro-2-(1-piperidinyl)benzothiazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{6-Amino intermediate} \xrightarrow{\text{AcCl}} \text{6-Acetamido derivative}$$

Benzothiazole, 6-nitro-2-(1-piperidinyl)- demonstrates potent inhibitory effects on monoamine oxidase-B (MAO-B), an enzyme critical in neurotransmitter metabolism and a therapeutic target for neurodegenerative diseases. Experimental studies reveal nanomolar-range inhibition, with an IC50 of 0.004 ± 0.001 μM in rat brain MAO-B assays [1]. Molecular docking analyses using AutoDock 4.2 show strong binding affinity (ΔG = -8.9 kcal/mol) through dual interactions:

  • Hydrophobic stabilization: The 6-nitrobenzothiazole core occupies MAO-B's substrate cavity [1] [3]
  • Hydrogen bonding: The piperidinyl group forms interactions with Gln206 and Tyr326 residues [2] [6]

Comparative studies of structurally analogous compounds demonstrate that the 6-nitro group enhances MAO-B selectivity over MAO-A by 766-fold [2]. Kinetic analyses confirm reversible competitive inhibition with Ki = 1.08 μM [1], suggesting direct competition with substrate binding rather than covalent modification.

Table 1: MAO-B Inhibitory Potency of Benzothiazole Derivatives

CompoundIC50 (μM)Selectivity Index (MAO-B/MAO-A)Binding Mode
6-Nitro-2-(1-piperidinyl)-0.004 ± 0.001 [1]>500 [1] [2]Competitive reversible [1]
6-Nitro-2-amino-0.0018 ± 0.0003 [2]766.67 [2]Non-competitive [2]
Pyridazinone hybrid0.022 [3]206.82 [3]Mixed-type [3]

Antiproliferative Effects in Cancer Cell Line Models

Current literature provides limited direct evidence of antiproliferative activity for this specific benzothiazole derivative. However, structural analogs demonstrate promising anticancer properties through:

  • Topoisomerase II inhibition: Observed in breast cancer (MCF-7) and colon cancer (HT-29) models [4]
  • Reactive oxygen species generation: Mediated by nitro group redox cycling in hepatic carcinoma (HepG2) cells [4]
  • Caspase-3/7 activation: Inducing apoptosis in leukemia (HL-60) cell lines at 10 μM concentrations [4]

While these mechanisms suggest potential translational relevance, targeted studies evaluating 6-nitro-2-(1-piperidinyl)-benzothiazole's direct anticancer efficacy remain absent from peer-reviewed literature.

Antimicrobial Activity Spectrum Against Multidrug-Resistant Pathogens

No peer-reviewed studies documenting antimicrobial activity for 6-nitro-2-(1-piperidinyl)-benzothiazole against multidrug-resistant pathogens were identified in the analyzed literature. This represents a critical gap in current pharmacological characterization.

Modulatory Effects on Metabolic Enzyme Systems

Beyond MAO-B, the compound influences key metabolic pathways:

  • Cytochrome P450 3A4: Weak inhibition (22% at 10 μM) suggests low drug-drug interaction risk [4]
  • Aldehyde dehydrogenase: Potentiation of enzymatic activity (1.8-fold increase at 5 μM) [4]
  • ATPase modulation: Na+/K+-ATPase inhibition (IC50 = 8.3 μM) in neuronal membranes [5]

These pleiotropic effects position 6-nitro-2-(1-piperidinyl)-benzothiazole as a multi-target modulator of cellular energetics and detoxification pathways.

The molecular docking analysis of Benzothiazole, 6-nitro-2-(1-piperidinyl)- demonstrates significant binding affinity across multiple neurological targets, with binding energies ranging from -5.6 to -10.7 kcal/mol [1] [2] [3]. The compound exhibits particularly strong interactions with acetylcholinesterase, where binding energies reach -8.6 to -10.4 kcal/mol, positioning it as a competitive inhibitor within the enzyme's active site [4] [3].

In acetylcholinesterase docking simulations, the benzothiazole moiety establishes dual binding interactions encompassing both the catalytic active site and peripheral anionic site regions [5]. The 6-nitro substituent forms critical electrostatic interactions with Phe295, while the piperidinyl group extends into the peripheral binding region, creating hydrogen bonds with Ser200 and Glu334 residues [3] [5]. The compound demonstrates positioning that enables simultaneous occupation of both binding sites, similar to established dual-site inhibitors like donepezil [4] [6].

Monoamine oxidase B docking studies reveal binding energies of -5.6 to -9.7 kcal/mol, with the benzothiazole core fitting within the substrate cavity volume of 390 ų [1]. The compound forms hydrogen bonding interactions with the flavin adenine dinucleotide cofactor through its nitrogen heteroatom, while the piperidinyl substituent establishes hydrophobic contacts with Met165 and Phe138 residues [7] [1]. Covalent binding potential exists through the benzothiazole sulfur atom interaction with Cys145, suggesting irreversible inhibition mechanisms [8].

Histamine H3 receptor simulations demonstrate binding energies of -7.4 to -8.9 kcal/mol within the transmembrane domain binding pocket [9]. The nitro group forms electrostatic interactions with Arg136 and Glu50, while the piperidinyl moiety occupies hydrophobic regions defined by transmembrane helices [9] [10]. The compound exhibits selectivity profiles consistent with histamine H3 receptor antagonist pharmacophores, with cooperative binding factors ranging from 12-45 [10].

Dopamine D2 receptor docking indicates binding energies of -6.8 to -8.2 kcal/mol at allosteric sites distinct from the orthosteric dopamine binding region [11] [10]. The benzothiazole scaffold forms π-π stacking interactions with aromatic residues, while the piperidinyl group establishes hydrogen bonding networks with Asp102 and polar contacts with Met98 and Tyr139 [2] [11]. These interactions suggest negative allosteric modulation capabilities with cooperativity factors of 0.3-0.8 [10].

DNA gyrase B enzyme demonstrates strong binding affinity with energies of -8.7 to -10.7 kcal/mol [12]. The compound occupies the ATP binding site through hydrogen bonding between the benzothiazole nitrogen and Arg136, while the nitro group forms additional contacts with Ser115 [13] [12]. The piperidinyl substituent contributes hydrophobic stabilization through interactions with Pro110 and adjacent nonpolar residues [12].

Target EnzymeBinding Energy (kcal/mol)Key Binding ResiduesInteraction Type
Acetylcholinesterase (AChE)-8.6 to -10.4Phe295, Ser200, Glu334H-bond, π-π stacking
Monoamine Oxidase B (MAO-B)-5.6 to -9.7Phe138, Met165, Cys145Hydrophobic, covalent
Histamine H3 Receptor-7.4 to -8.9Arg136, Glu50, Arg76H-bond, electrostatic
Dopamine D2 Receptor-6.8 to -8.2Asp102, Met98, Tyr139H-bond, π-π stacking
NMDA Receptor-7.2 to -8.5Glu180, Asp145, Asn87H-bond, ionic
DNA Gyrase B-8.7 to -10.7Arg136, Ser115, Pro110H-bond, hydrophobic

Hydrogen Bonding Networks in Enzyme-Inhibitor Complexes

The hydrogen bonding networks formed between Benzothiazole, 6-nitro-2-(1-piperidinyl)- and neurological target enzymes represent critical determinants of binding affinity and selectivity [14] [15]. These networks involve multiple donor-acceptor pairs that contribute stabilization energies ranging from -5.2 to -9.3 kcal/mol across different enzyme complexes [14] [16].

In acetylcholinesterase complexes, the piperidinyl nitrogen serves as a primary hydrogen bond donor, forming interactions with the carbonyl oxygen of Phe295 at distances of 2.1-2.3 Å [15] [3]. The bond angles range from 165-175°, indicating near-optimal linear geometry for maximum electrostatic stabilization [14] [15]. Additional hydrogen bonding occurs between the benzothiazole nitrogen and Ser200, creating a cooperative network that enhances binding affinity through enthalpy contributions of -7.4 to -8.2 kcal/mol [3] [5].

Monoamine oxidase B enzyme-inhibitor complexes demonstrate hydrogen bonding between the benzothiazole nitrogen and the carbonyl oxygen of Met319, with bond distances of 2.8-3.1 Å [1] [15]. The bond angles of 150-160° suggest moderate geometric distortion from ideality, contributing stabilization energies of -5.2 to -6.8 kcal/mol [1] [14]. Secondary hydrogen bonding interactions involve the nitro group oxygen atoms forming contacts with nearby serine and threonine residues in the substrate binding cavity [1] [12].

Histamine H3 receptor complexes exhibit strong hydrogen bonding networks involving hydroxyl groups on the receptor with the nitro substituent, generating bond distances of 2.0-2.2 Å and angles of 170-180° [9] [17]. These nearly linear hydrogen bonds contribute stabilization energies of -8.1 to -9.3 kcal/mol, representing the strongest hydrogen bonding interactions observed in the series [9] [14]. The network extends through water-mediated contacts between the piperidinyl group and Arg136 guanidinium groups [17] [10].

Dopamine D2 receptor binding involves hydrogen bonding between the piperidinyl amine nitrogen and Asp102 carboxyl groups, with distances of 2.4-2.7 Å and angles of 155-165° [11] [10]. The moderate bond geometry contributes stabilization energies of -6.5 to -7.9 kcal/mol [14] [11]. Cooperative hydrogen bonding occurs through water-mediated networks connecting the benzothiazole core to polar residues in the allosteric binding site [11] [10].

Multiple hydrogen bond networks demonstrate cooperative effects where individual bond strengths are enhanced through mutual polarization [14] [15]. The benzothiazole core can simultaneously engage in hydrogen bonding through both nitrogen and sulfur heteroatoms, creating bridging interactions that significantly increase complex stability [14] [16]. Short-range hydrogen bonds with distances below 2.3 Å exhibit particularly strong stabilization energies and contribute to selective enzyme recognition [15].

ComplexDonor AtomAcceptor ResidueBond Distance (Å)Bond Angle (°)Stabilization Energy (kcal/mol)
AChE-BenzothiazoleN-H (piperidine)Phe295 (carbonyl)2.1-2.3165-175-7.4 to -8.2
MAO-B-BenzothiazoleN-H (benzothiazole)Met319 (carbonyl)2.8-3.1150-160-5.2 to -6.8
H3R-BenzothiazoleO-H (hydroxyl)Arg136 (guanidinium)2.0-2.2170-180-8.1 to -9.3
D2R-BenzothiazoleN-H (amine)Asp102 (carboxyl)2.4-2.7155-165-6.5 to -7.9

Hydrophobic Interaction Patterns in Target Binding Pockets

Hydrophobic interactions constitute the predominant binding forces for Benzothiazole, 6-nitro-2-(1-piperidinyl)- within neurological target binding pockets, contributing van der Waals energies ranging from -10.2 to -20.3 kcal/mol [18] [19]. These interactions involve extensive contact surface areas between the compound's aromatic and aliphatic regions and hydrophobic amino acid residues lining the binding cavities [18] [16].

The acetylcholinesterase active site presents a hydrophobic environment defined by Trp84, Phe330, and Tyr70 residues, creating contact surface areas of 145-180 Ų with the benzothiazole core [4] [3]. Van der Waals energies range from -12.5 to -15.8 kcal/mol, with lipophilic efficiency values of 0.28-0.35 indicating favorable hydrophobic complementarity [3] [19]. The peripheral anionic site provides additional hydrophobic contacts through Trp279, Tyr70, and Phe290, contributing surface areas of 120-155 Ų and stabilization energies of -10.2 to -13.6 kcal/mol [4] [3].

Monoamine oxidase B substrate cavity exhibits the most extensive hydrophobic interactions, with residues Leu171, Ile199, and Phe168 creating contact surface areas of 200-245 Ų [7] [1]. The large hydrophobic cavity accommodates both the benzothiazole aromatic system and piperidinyl aliphatic ring, generating van der Waals energies of -16.8 to -20.3 kcal/mol [7] [1]. Lipophilic efficiency values of 0.32-0.41 represent optimal hydrophobic matching between ligand and binding site [1] [19].

Histamine H3 receptor transmembrane domain binding creates hydrophobic interactions through Val122, Leu186, and Ile188 residues, with contact surface areas of 165-190 Ų [9] [10]. The compound's aromatic benzothiazole system establishes π-π stacking and edge-to-face interactions with transmembrane phenylalanine and tryptophan residues, contributing van der Waals energies of -13.4 to -16.9 kcal/mol [9] [17]. Lipophilic efficiency values of 0.25-0.34 indicate moderate hydrophobic complementarity within the receptor binding site [10] [19].

Dopamine D2 receptor allosteric sites involve hydrophobic residues Leu107, Trp162, and Phe138, creating contact surface areas of 135-170 Ų [11] [10]. The benzothiazole scaffold establishes aromatic stacking interactions while the piperidinyl group occupies hydrophobic pockets adjacent to the orthosteric binding site [11] [10]. Van der Waals contributions range from -11.7 to -14.2 kcal/mol with lipophilic efficiency values of 0.24-0.33 [11] [19].

Hydrophobic interaction patterns demonstrate selectivity through shape complementarity and surface area matching [18] [19]. The benzothiazole core provides a rigid aromatic framework that can orient within hydrophobic binding clefts, while the piperidinyl substituent offers conformational flexibility to optimize van der Waals contacts [18] [20]. Thermodynamic analysis indicates that hydrophobic forces drive binding through entropy increases associated with desolvation of both ligand and binding site surfaces [18] [16].

Binding PocketHydrophobic ResiduesContact Surface Area (Ų)van der Waals Energy (kcal/mol)Lipophilic Efficiency
AChE Active SiteTrp84, Phe330, Tyr70145-180-12.5 to -15.80.28-0.35
AChE Peripheral SiteTrp279, Tyr70, Phe290120-155-10.2 to -13.60.22-0.31
MAO-B Substrate CavityLeu171, Ile199, Phe168200-245-16.8 to -20.30.32-0.41
H3R Transmembrane DomainVal122, Leu186, Ile188165-190-13.4 to -16.90.25-0.34
D2R Allosteric SiteLeu107, Trp162, Phe138135-170-11.7 to -14.20.24-0.33

Allosteric Modulation Capabilities of Piperidinyl Substituents

The piperidinyl substituent of Benzothiazole, 6-nitro-2-(1-piperidinyl)- confers significant allosteric modulation capabilities across multiple neurological receptor systems, demonstrating cooperativity factors ranging from 0.3 to 370 depending on the target receptor [17] [11] [10]. These modulation effects arise from binding to allosteric sites topographically distinct from orthosteric ligand binding regions, enabling fine-tuning of receptor responses while preserving spatial and temporal aspects of neurotransmission [17] [10].

Muscarinic M1 receptor systems exhibit the strongest positive allosteric modulation, with cooperativity factors α ranging from 25-370 and functional selectivity parameters β of 150-200 [10] [21]. The piperidinyl group binds to transmembrane allosteric sites with equilibrium constants of 0.06-0.19 μM, enhancing acetylcholine affinity through conformational changes that stabilize high-affinity receptor states [10] [21]. Molecular dynamics simulations reveal that piperidinyl binding induces helical movements that optimize orthosteric site geometry for enhanced agonist recognition [10] [21].

Dopamine D2 receptor allosteric modulation demonstrates negative cooperativity with α values of 0.3-0.8 and β parameters of 0.2-0.6 [11] [10]. The piperidinyl substituent occupies allosteric binding sites with equilibrium constants of 5.2-12.8 μM, inducing conformational changes that reduce dopamine binding affinity [11] [10]. This negative allosteric modulation occurs through stabilization of receptor conformations with decreased orthosteric site accessibility, providing therapeutic potential for conditions involving excessive dopaminergic signaling [11] [10].

Histamine H3 receptor systems show positive allosteric modulation with cooperativity factors of 12-45 and functional selectivity values of 8-25 [9] [10]. Binding occurs at allosteric sites with equilibrium constants of 1.3-4.7 μM, enhancing histamine receptor activation through cooperative binding mechanisms [9] [10]. The piperidinyl group establishes contacts with extracellular loop regions that allosterically communicate with the orthosteric binding site through transmembrane domain movements [9] [17].

N-methyl-D-aspartate receptor NR2B subunits demonstrate negative allosteric modulation with cooperativity factors of 2.1-8.5 and functional selectivity parameters of 3.2-12.8 [17] [10]. The piperidinyl substituent binds to extracellular allosteric sites with equilibrium constants of 2.8-7.9 μM, reducing glutamate and glycine binding through conformational coupling mechanisms [17] [10]. This modulation provides neuroprotective effects by attenuating excessive glutamatergic signaling associated with excitotoxicity [17] [10].

Gamma-aminobutyric acid receptor α1β2γ2 subtypes exhibit positive allosteric modulation with cooperativity factors of 1.5-6.2 and functional selectivity values of 2.8-9.4 [17] [10]. Piperidinyl binding occurs at benzodiazepine allosteric sites with equilibrium constants of 3.5-8.2 μM, enhancing GABA receptor activation and chloride channel conductance [17] [10]. The modulation mechanism involves stabilization of receptor conformations that favor GABA binding and channel opening, providing anxiolytic and anticonvulsant therapeutic potential [17] [10].

Allosteric modulation by piperidinyl substituents demonstrates probe dependence, where the magnitude and direction of cooperativity varies with different orthosteric ligands at the same receptor [17] [10]. Structure-activity relationships indicate that piperidinyl ring flexibility enables induced-fit binding within allosteric sites, while nitrogen basicity contributes to electrostatic interactions with charged residues [22] [20]. Molecular dynamics studies reveal that allosteric binding induces long-range conformational changes transmitted through protein backbone movements and side chain reorientations [17] [10].

Receptor SystemCooperativity Factor (α)Functional Selectivity (β)Allosteric Equilibrium Constant (Kb μM)Modulatory Effect
Muscarinic M125-370150-2000.06-0.19Positive
Dopamine D20.3-0.80.2-0.65.2-12.8Negative
Histamine H312-458-251.3-4.7Positive
NMDA NR2B2.1-8.53.2-12.82.8-7.9Negative
GABA-A α1β2γ21.5-6.22.8-9.43.5-8.2Positive

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Exact Mass

263.07284784 g/mol

Monoisotopic Mass

263.07284784 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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